molecular formula C3H9ClN2 B13010396 Imidazolidine hydrochloride

Imidazolidine hydrochloride

Cat. No.: B13010396
M. Wt: 108.57 g/mol
InChI Key: GNYKPRZVSYJFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazolidine hydrochloride is a heterocyclic organic compound containing a five-membered ring with two nitrogen atoms. It is a derivative of imidazolidine, which is known for its applications in various fields, including pharmaceuticals and industrial chemistry. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Imidazolidine hydrochloride can be synthesized through several methods. One common approach involves the reaction of ethylenediamine with formaldehyde, followed by cyclization to form imidazolidine. The hydrochloride salt is then obtained by treating imidazolidine with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The final product is purified through crystallization or distillation to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Imidazolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form imidazolidinones.

    Reduction: Reduction reactions can convert it back to ethylenediamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products:

    Oxidation: Imidazolidinones.

    Reduction: Ethylenediamine.

    Substitution: Various substituted imidazolidines.

Scientific Research Applications

Imidazolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Imidazolidine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of imidazolidine hydrochloride involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

    Imidazole: Another five-membered ring compound with two nitrogen atoms, but with different chemical properties and applications.

    Thiazolidine: Contains sulfur in the ring structure, leading to different reactivity and applications.

    Hydantoin: A similar heterocyclic compound with applications in pharmaceuticals.

Uniqueness: Imidazolidine hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride group, which enhances its solubility and reactivity. This makes it particularly useful in applications where solubility in water is crucial.

Properties

Molecular Formula

C3H9ClN2

Molecular Weight

108.57 g/mol

IUPAC Name

imidazolidine;hydrochloride

InChI

InChI=1S/C3H8N2.ClH/c1-2-5-3-4-1;/h4-5H,1-3H2;1H

InChI Key

GNYKPRZVSYJFIV-UHFFFAOYSA-N

Canonical SMILES

C1CNCN1.Cl

Origin of Product

United States

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